Spectroscopic Characterization of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde: A Technical Guide for Researchers
Spectroscopic Characterization of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the predicted spectroscopic data for 2-Fluoro-4-(pentafluorosulfur)benzaldehyde, a novel aromatic compound with significant potential in medicinal chemistry and materials science. Given the compound's unique substitution pattern, featuring both a fluorine atom and a pentafluorosulfur (SF₅) group, a thorough understanding of its spectral characteristics is paramount for its synthesis, identification, and application. This document serves as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The pentafluorosulfur group, often considered a "super-trifluoromethyl" group, imparts exceptional chemical and thermal stability, high electronegativity, and significant lipophilicity. When combined with a fluoro-substituted aromatic aldehyde, these properties can be harnessed to develop new pharmaceuticals and advanced materials. This guide will delve into the anticipated spectral signatures of this molecule, providing a solid foundation for its empirical investigation.
Predicted Spectroscopic Data
Due to the novelty of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde, comprehensive experimental spectral data is not yet widely available in the public domain. Therefore, the data presented herein is a meticulous prediction based on established spectroscopic principles and extensive analysis of closely related, well-characterized compounds. The predictions are grounded in data from aromatic compounds bearing the pentafluorosulfur (SF₅) moiety and various substituted fluorobenzaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 2-Fluoro-4-(pentafluorosulfur)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectra are expected to provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be relatively simple, showing signals for the aldehyde proton and the three aromatic protons.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~10.1 | Singlet (s) |
| ~8.0 - 8.2 | Doublet of doublets (dd) |
| ~7.8 - 8.0 | Doublet of doublets (dd) |
| ~7.6 - 7.8 | Triplet (t) |
Rationale: The aldehyde proton is expected to appear as a sharp singlet in the downfield region. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom at the C-2 position.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the electronic environment of each carbon atom in the molecule. The carbon directly attached to the fluorine and the SF₅ group will show characteristic splitting patterns.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~188 | Doublet (d) |
| ~165 | Doublet (d) |
| ~155 | Quintet (quint) |
| ~135 | Singlet (s) |
| ~132 | Doublet (d) |
| ~125 | Singlet (s) |
| ~118 | Doublet (d) |
Rationale: The carbonyl carbon will be significantly downfield. The carbon bonded to fluorine (C-2) will show a large one-bond C-F coupling constant. The carbon attached to the SF₅ group (C-4) is expected to exhibit a quintet due to coupling with the four equatorial fluorine atoms of the SF₅ group.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is particularly informative for this molecule, with distinct signals expected for the aromatic fluorine and the pentafluorosulfur group.
| Predicted ¹⁹F NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -120 | Multiplet (m) |
| ~ +60 to +70 | Doublet of quintets (dquint) |
| ~ +80 to +90 | Quintet (quint) |
Rationale: The aromatic fluorine will appear in the typical region for fluoroaromatic compounds. The SF₅ group will exhibit a characteristic A₁B₄ spin system, with the apical fluorine appearing as a doublet of quintets and the four equatorial fluorines as a quintet. The chemical shifts are based on data from analogous aromatic SF₅ compounds.[1][2]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Intensity |
| ~3050-3100 | Medium |
| ~2820, ~2720 | Weak |
| ~1700-1720 | Strong |
| ~1580-1600 | Medium |
| ~1200-1300 | Strong |
| ~800-900 | Strong |
Rationale: The most prominent peaks are expected to be the strong carbonyl stretch and the strong S-F stretching vibrations from the pentafluorosulfur group. The characteristic Fermi doublet for the aldehyde C-H stretch should also be observable.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.
| Predicted Mass Spectrometry Data | |
| m/z | Fragment |
| [M]⁺ | Molecular Ion |
| [M-1]⁺ | Loss of H radical |
| [M-29]⁺ | Loss of CHO radical |
| [M-SF₅]⁺ | Loss of pentafluorosulfur radical |
Rationale: The molecular ion peak is expected to be clearly visible. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical and a formyl radical. The robust SF₅ group may also fragment, leading to a significant peak corresponding to the loss of this moiety.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectral data discussed above. These protocols are based on standard practices for organic compound characterization and should be adapted as necessary based on the specific instrumentation available.
NMR Spectroscopy Protocol
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Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
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¹H NMR Acquisition:
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Tune and match the probe for the ¹H frequency.
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Acquire a standard one-pulse ¹H spectrum.
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Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
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¹³C NMR Acquisition:
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Tune and match the probe for the ¹³C frequency.
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Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
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Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
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¹⁹F NMR Acquisition:
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Tune and match the probe for the ¹⁹F frequency.
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Acquire a standard one-pulse ¹⁹F spectrum.
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Typical parameters: wide spectral width to encompass both aromatic and SF₅ signals (e.g., -200 to +100 ppm), acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
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Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
IR Spectroscopy Protocol
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Sample Preparation:
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Neat (liquid sample): Place a drop of the neat liquid between two KBr or NaCl plates.
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Thin Film (solid sample): Dissolve a small amount of the solid in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.
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ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Acquisition:
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Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
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Data Processing: Perform a background subtraction and identify the major absorption peaks.
Mass Spectrometry Protocol
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Acquisition:
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Introduce the sample into the ion source.
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Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the elemental composition.
Visualizing Structural and Spectroscopic Relationships
The following diagram illustrates the structure of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde and highlights the key atoms for NMR analysis.
Caption: Molecular structure of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde.
This comprehensive guide provides a robust framework for the spectroscopic analysis of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde. The predicted data, grounded in the analysis of analogous compounds, offers a reliable starting point for researchers embarking on the synthesis and characterization of this and other novel fluorinated molecules.
References
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PubChem. 2-Fluoro-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]
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Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]
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Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. National Center for Biotechnology Information. [Link]
